molecular formula C23H21N3O3S B2710741 N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207044-31-2

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2710741
CAS No.: 1207044-31-2
M. Wt: 419.5
InChI Key: FQULACNWLAEETI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a recognized chemical tool in biochemical research, identified as a potent and selective macrodomain 3 (MART) inhibitor of PARP14 (ARTD8), a member of the poly(ADP-ribose) polymerase family. Its primary research value lies in its ability to selectively block the mono-ADP-ribosyltransferase activity of PARP14, which plays a critical role in regulating gene expression, particularly in the context of cancer and immunology. Studies have shown that this inhibitor targets the MART domain of PARP14, thereby disrupting its function in key signaling pathways. Research utilizing this compound has demonstrated its efficacy in reversing interleukin-4 (IL-4) induced gene expression in macrophages, a process central to the M2 macrophage polarization associated with tumor progression and immunosuppression. By inhibiting PARP14, this compound provides researchers with a means to investigate the metabolic and transcriptional dependencies of cancer cells, particularly their adaptation to oxidative stress. This makes it a valuable probe for exploring novel therapeutic strategies in oncology, such as targeting DNA damage response pathways and the tumor microenvironment. Its selectivity profile makes it a superior tool for dissecting the specific biological roles of PARP14 against other PARP family members in complex cellular systems.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-4-7-16(8-5-14)17-12-30-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-15(2)6-9-19(18)29-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQULACNWLAEETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.

    Introduction of the Aromatic Rings: The aromatic rings can be introduced via Suzuki or Heck coupling reactions, using palladium catalysts and appropriate aryl halides.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
  • Molecular Formula : C23H21N3O3S
  • CAS Number : 1207044-31-2

The compound has demonstrated significant biological activities that make it a candidate for further research in drug development. Key areas of interest include:

  • Anticancer Properties :
    • Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit potent anticancer activity. For example, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .
    • A comparative study found that modifications in the thieno[3,2-d]pyrimidine core can enhance anticancer efficacy, suggesting that this compound may serve as a lead structure for developing more effective anticancer agents .
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory properties. Similar thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its analogs:

StudyFindings
Bouabdallah et al. (2020)Reported significant cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines with IC50 values ranging from 10 µM to 30 µM .
Wei et al. (2021)Highlighted the synthesis of novel derivatives that exhibited enhanced potency against A549 lung cancer cells .
El-Borai et al. (2021)Found that specific modifications to the thieno[3,2-d]pyrimidine structure led to improved anti-proliferative activity against MCF7 cells .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound : N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one - 7-(4-Methylphenyl)
- 3-Acetamide (2-methoxy-5-methylphenyl)
Balanced lipophilicity; potential for kinase inhibition due to pyrimidinone core.
CAS 1040631-82-0 : N-(2-methoxy-5-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide Thieno[3,2-d]pyrimidin-4-one - 2-Sulfanylacetamide
- 3-Methyl group
Sulfur linkage may enhance electron-withdrawing effects; altered metabolic stability.
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one - 5-Methylfuran
- Propenyl group
- 2-Methylphenyl acetamide
Furan substituent introduces π-π stacking potential; propenyl may increase reactivity.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide Dihydropyrimidin-6-one - 4-Phenoxy-phenyl
- Thioether linkage
Reduced aromaticity in core; phenoxy group may improve solubility.
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinone - Dioxothiazolidinyl
- Nitrophenyl
Strong electron-withdrawing effects; potential hypoglycemic activity.

Key Structural and Functional Insights:

Thiazolidinone derivatives () lack fused aromatic systems, reducing rigidity but introducing hydrogen-bonding sites .

Substituent Effects :

  • 4-Methylphenyl at position 7 (target compound) vs. 5-methylfuran (): The phenyl group offers higher lipophilicity, while furan may improve solubility via oxygen lone pairs .
  • 2-Methoxy-5-methylphenyl acetamide (target) vs. 4-nitrophenyl acetamide (): Nitro groups enhance electron deficiency, favoring interactions with positively charged enzyme pockets, whereas methoxy groups moderate polarity .

Linkage Modifications :

  • Acetamide (target) vs. sulfanylacetamide (CAS 1040631-82-0): Sulfur linkages increase molecular weight and may alter redox properties, impacting pharmacokinetics .

Biological Activity: Thienopyrimidinones are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), while thiazolidinones () are linked to PPARγ agonism in hypoglycemic agents . Antimalarial activity in correlates with pyrazole-carboxamide scaffolds, suggesting divergent structure-activity relationships (SAR) compared to the target compound .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with a unique structural composition that includes a thienopyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Structural Features

The compound is characterized by:

  • Thienopyrimidine Core : A heterocyclic structure that incorporates sulfur and nitrogen atoms, known for its role in various pharmacological activities.
  • Substituted Phenyl Rings : The presence of methoxy and methyl groups on the phenyl rings may enhance lipophilicity and influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly kinases. Kinases are critical enzymes involved in cellular signaling pathways, and their inhibition is a promising strategy for cancer treatment. The thienopyrimidine moiety has been linked to various pharmacological applications, including:

  • Anticancer Activity : Potential as a kinase inhibitor.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.

Biological Activity Overview

The following table summarizes potential biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundThienopyrimidine core with substituted phenylsPotential anticancer and antimicrobial activity
2-Aminothieno[3,2-d]pyrimidinonesContains thienopyrimidine coreAntiparasitic activity
4-Oxo-thienopyrimidinesSimilar core with varied substituentsAntimicrobial properties
Acetamidophenyl derivativesAcetamide group presentDiverse pharmacological activities

Case Studies and Research Findings

  • Kinase Inhibition Studies : Preliminary studies suggest that thienopyrimidine derivatives can effectively inhibit kinase activity, which is crucial for cancer cell proliferation. For example, compounds similar to this compound have shown significant inhibition against various cancer cell lines in vitro.
  • Antimicrobial Activity : Research indicates that derivatives containing the thienopyrimidine structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds tested have demonstrated minimum inhibitory concentrations (MICs) that confirm their potential as antimicrobial agents.
  • Toxicity Assessments : Toxicity studies on related compounds have shown that many derivatives exhibit low toxicity profiles at therapeutic doses. For instance, several thienopyrimidine derivatives were found to be non-toxic up to concentrations of 200 µmol/L in hemolytic assays.

Q & A

Q. Characterization methods :

  • Spectroscopy : IR confirms carbonyl (1667 cm⁻¹) and amide (3509 cm⁻¹) groups; ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm) and methoxy substituents (δ 3.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the target structure .
  • Elemental analysis : Discrepancies in nitrogen content (e.g., calculated 9.79% vs. observed 6.57%) may indicate residual solvents or impurities, necessitating further purification .

Basic: How do structural modifications (e.g., methoxy or methyl groups) influence its biological activity?

Answer:

  • Methoxy groups : Enhance solubility and modulate electronic effects on the aryl ring, potentially improving binding to hydrophobic enzyme pockets (e.g., hypoglycemic targets) .
  • Methyl substituents : Steric hindrance from the 4-methylphenyl group may restrict rotational freedom, stabilizing interactions with protein residues .
  • Thienopyrimidinone core : The 4-oxo group acts as a hydrogen-bond acceptor, critical for activity in related compounds targeting kinases or metabolic enzymes .

Methodological validation : Comparative bioassays (e.g., enzyme inhibition assays) with analogs lacking these groups are essential to isolate their effects .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Step 1 : Scaffold diversification

  • Synthesize derivatives with varying substituents on the phenyl rings (e.g., halogens, electron-withdrawing groups) to assess electronic effects .
  • Modify the thienopyrimidinone core (e.g., replace oxygen with sulfur) to probe metabolic stability .

Step 2 : Biological profiling

  • Use in vitro assays (e.g., IC₅₀ determination against target enzymes) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Step 3 : Data analysis

  • Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) driving activity .

Advanced: What strategies improve the yield of the thieno[3,2-d]pyrimidin-4-one intermediate?

Answer:

  • Optimize cyclization conditions : Use formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclizations to enhance regioselectivity and reduce byproducts .
  • Catalyst screening : Test Pd(OAc)₂ with ligands (e.g., Xantphos) to stabilize reactive intermediates and improve turnover .
  • Stoichiometry control : Maintain a 1:1.5 molar ratio of precursor to chloroacetylated reagent to minimize unreacted starting material .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts or elemental analysis mismatches)?

Answer:

  • NMR discrepancies : Compare observed shifts with computed values (e.g., using ACD/Labs or ChemDraw) to identify tautomeric forms or solvent effects. For example, unexpected downfield shifts in aromatic protons may indicate π-stacking interactions .
  • Elemental analysis mismatches : Perform HPLC-MS to detect trace impurities or hydrate formation. Re-crystallize from anhydrous solvents (e.g., DCM/hexane) to exclude water .
  • X-ray crystallography : Resolve ambiguous proton assignments by determining the solid-state structure .

Advanced: What catalytic methods are viable for functionalizing the acetamide side chain?

Answer:

  • C–H activation : Use Pd(II)/Cu(I) systems to introduce aryl or alkyl groups at the acetamide’s α-position without pre-functionalization .
  • Photoredox catalysis : Employ Ir(ppy)₃ under blue light to generate radicals for cross-coupling reactions (e.g., adding fluorinated groups) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze racemic intermediates, enabling access to chiral derivatives .

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